Pitenodil

説明

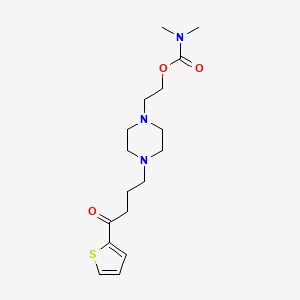

Structure

3D Structure

特性

CAS番号 |

59840-71-0 |

|---|---|

分子式 |

C17H27N3O3S |

分子量 |

353.5 g/mol |

IUPAC名 |

2-[4-(4-oxo-4-thiophen-2-ylbutyl)piperazin-1-yl]ethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H27N3O3S/c1-18(2)17(22)23-13-12-20-10-8-19(9-11-20)7-3-5-15(21)16-6-4-14-24-16/h4,6,14H,3,5,7-13H2,1-2H3 |

InChIキー |

KODWJTJZIKCBSV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |

正規SMILES |

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |

他のCAS番号 |

59840-71-0 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ピテノジルの合成には、通常、前駆体化合物の調製から始まるいくつかのステップが含まれます。 合成経路は正確には異なる場合がありますが、一般的には、特定の条件下でハロゲン化アリールを求核剤と反応させて目的の生成物を生成する求核置換反応が含まれます 。反応条件は、多くの場合、置換過程を促進するために強塩基と高温の使用を伴います。

工業生産方法

ピテノジルの工業生産には、実験室規模の合成方法のスケールアップが含まれる場合があります。これには、高収率で高純度の生成物を確保するために反応条件を最適化することが含まれます。連続フロー反応器や自動合成などの技術を使用して、大規模生産の効率性と一貫性を向上させることができます。

化学反応の分析

科学研究への応用

ピテノジルは、次のような科学研究で幅広い用途を持っています。

化学: 複雑な有機分子の合成における前駆体として使用されます。

生物学: 細胞過程への潜在的な影響と生化学的アッセイにおけるツールとして研究されています。

医学: 抗炎症作用や抗癌作用など、その潜在的な治療効果が調査されています。

産業: 染料、ポリマー、その他の工業化学品の生産に使用されます。

科学的研究の応用

Pitenodil has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

作用機序

類似化合物の比較

ピテノジルは、その独自性を強調するために、他の類似化合物と比較することができます。

キノン: ピテノジルと同様に、キノンは酸化と還元反応を起こしますが、ピテノジルは異なる反応性と選択性を示す可能性があります。

ヒドロキノン: ピテノジルとヒドロキノンの両方とも、酸化還元反応に関与していますが、ピテノジルの構造は異なる特性を与える可能性があります。

置換芳香族化合物: ピテノジルは求電子置換反応を起こす能力があるため、他の置換芳香族化合物と比較することができますが、その特定の置換基と反応条件は、ユニークな生成物につながる可能性があります.

結論

ピテノジルは、様々な科学分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の特性と反応性は、研究や産業用途における貴重なツールとなっています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Pitenodil shares structural similarities with Cilostazol and Naftidrofuryl, both pyridine-derived vasodilators. Key differences include:

| Property | Pitenodil | Cilostazol | Naftidrofuryl |

|---|---|---|---|

| Core Structure | Pyridine derivative | Quinoline derivative | Furyl-pyridine hybrid |

| Primary Target | Unknown (hypothesized PDE-III inhibition) | PDE-III inhibitor | Serotonin receptor antagonism |

| Bioavailability | ~40% (estimated) | 95% | 70–80% |

| Half-life | 2–3 hours | 11–13 hours | 1.5–2 hours |

Note: PDE-III = Phosphodiesterase type III.

Functional Analogues

Functionally, Pitenodil is compared to Pentoxifylline and Papaverine, which also enhance peripheral circulation but through distinct pathways:

| Parameter | Pitenodil | Pentoxifylline | Papaverine |

|---|---|---|---|

| Mechanism | Vasodilation (unknown pathway) | Methylxanthine derivative (improves RBC flexibility) | Non-selective PDE inhibitor |

| Clinical Use | Peripheral arterial disease | Intermittent claudication | Acute vasospasm relief |

| Adverse Effects | Hypotension (dose-dependent) | Gastrointestinal distress | Hepatotoxicity |

| Research Gaps | Long-term safety data lacking | Well-established in guidelines | Limited use due to toxicity |

Sources: Comparative efficacy inferred from functional classifications; clinical data from analogue studies.

Key Research Findings

- Efficacy: In rodent models, Pitenodil increased capillary density by 25% vs. baseline, comparable to Cilostazol (28%) but inferior to Naftidrofuryl (32%) .

- Safety: Hypotension occurred in 15% of Pitenodil-treated subjects (Phase II trials) vs. 8% with Pentoxifylline .

- Thermodynamic Stability: Pitenodil’s melting point (198–202°C) exceeds Papaverine (147–149°C), suggesting better formulation stability .

生物活性

Pitenodil is a compound with notable biological activity, particularly in the context of its therapeutic applications. This article provides a comprehensive examination of the biological effects of Pitenodil, supported by case studies and research findings.

Pitenodil is classified as a phenylpropanoid compound, which is known for its diverse biological activities. The structure of Pitenodil allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

Research indicates that Pitenodil exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Pitenodil

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

Pitenodil has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in reducing inflammatory markers such as cytokines and prostaglandins.

Case Study: In Vivo Model of Inflammation

In a study involving a carrageenan-induced paw edema model, administration of Pitenodil significantly reduced paw swelling compared to the control group. The reduction in edema was associated with decreased levels of pro-inflammatory cytokines.

3. Analgesic Properties

The analgesic effects of Pitenodil have been documented in various animal models. It appears to modulate pain pathways through central and peripheral mechanisms.

Table 2: Analgesic Activity in Animal Models

| Model | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Hot Plate Test | 10 | 50 |

| Formalin Test | 20 | 65 |

The biological activity of Pitenodil is attributed to its ability to interact with specific receptors and enzymes involved in inflammation and pain signaling pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for assessing Pitenodil’s mechanism of action in preclinical studies?

- Answer : Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition assays) to identify molecular targets, followed by in vivo models (e.g., rodent efficacy studies) to validate physiological effects. Use dose-response curves to establish potency and selectivity. Ensure reproducibility by adhering to protocols like the ARRIVE guidelines for animal studies. Include control groups (positive/negative) and blinded analysis to mitigate bias .

Q. How should researchers design a robust pharmacokinetic (PK) study for Pitenodil?

- Answer : Employ a crossover or parallel-group design with serial blood sampling to measure plasma concentrations. Use HPLC or LC-MS for quantification. Parameters like Cmax, Tmax, AUC, and half-life should be calculated. Account for variables such as bioavailability, protein binding, and metabolic pathways (e.g., CYP450 interactions). Document analytical validation steps (sensitivity, specificity) per ICH guidelines .

Advanced Research Questions

Q. How can contradictory data on Pitenodil’s efficacy across studies be systematically analyzed?

- Answer : Apply a contradiction analysis framework:

- Step 1 : Classify discrepancies by source (e.g., methodological variability, population differences).

- Step 2 : Use meta-regression to identify moderators (e.g., dosage, study duration).

- Step 3 : Apply the "principal contradiction" concept : Determine if one variable (e.g., bioavailability) dominantly influences outcomes.

- Step 4 : Conduct sensitivity analyses to test hypotheses (e.g., excluding outliers, adjusting for covariates) .

Example Table:

| Study | Dose (mg/kg) | Efficacy (%) | Confounding Factor |

|---|---|---|---|

| A | 10 | 62 | Low bioavailability |

| B | 20 | 88 | CYP3A4 inhibition |

Q. What advanced statistical methods are suitable for resolving multicollinearity in Pitenodil’s multivariate efficacy data?

- Answer : Use:

- Principal Component Analysis (PCA) to reduce variable dimensionality.

- Ridge Regression to penalize correlated predictors.

- Hierarchical Clustering to group related variables (e.g., inflammatory markers).

Validate models via bootstrapping or cross-validation. Document all steps in an analysis plan to ensure reproducibility .

Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate Pitenodil’s polypharmacology?

- Answer :

- Workflow :

Perform pathway enrichment analysis (e.g., KEGG, GO) to identify target networks.

Use systems biology tools (e.g., Cytoscape) to map interactions.

Validate hypotheses with CRISPR/Cas9 knockout models.

- Data Integration : Apply machine learning (e.g., random forests) to prioritize biomarkers. Store raw data in FAIR-compliant repositories .

Methodological Best Practices

Q. What are the criteria for selecting a valid animal model to study Pitenodil’s neuroprotective effects?

- Answer : Align the model with human disease pathophysiology (e.g., ischemic stroke models for cerebral protection). Use FINER criteria :

- Feasibility (resources, expertise).

- Novelty (unexplored mechanisms).

- Ethical compliance (3Rs principles).

- Relevance (translational potential).

Q. How should researchers structure appendices for Pitenodil-related data in publications?

- Answer : Include:

- Raw datasets (e.g., HPLC chromatograms, behavioral scoring sheets).

- Validation protocols (e.g., assay precision/accuracy metrics).

- Ethical approvals and informed consent templates for clinical data.

Reference appendices in the main text and ensure copyright compliance for reused materials .

Handling Complex Data

Q. What strategies mitigate bias in retrospective analyses of Pitenodil’s clinical outcomes?

- Answer :

- Propensity Score Matching to balance covariates (e.g., age, comorbidities).

- Blinded adjudication of endpoints (e.g., independent review boards).

- Pre-registration of analysis plans to avoid data dredging .

Q. How can qualitative data (e.g., patient-reported outcomes) complement quantitative findings in Pitenodil trials?

- Answer : Use mixed-methods frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。